Naphthalen-2-amine, N-(4-methoxybenzylidene)-
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Overview
Description
Naphthalen-2-amine, N-(4-methoxybenzylidene)- is an organic compound with the molecular formula C18H15NO. It is a derivative of naphthalen-2-amine, where the amine group is bonded to a 4-methoxybenzylidene group. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-amine, N-(4-methoxybenzylidene)- typically involves the condensation reaction between naphthalen-2-amine and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-amine, N-(4-methoxybenzylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Naphthalen-2-amine, N-(4-methoxybenzylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials for electronic devices, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of Naphthalen-2-amine, N-(4-methoxybenzylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(2-chlorobenzylidene)naphthalen-1-amine
- (Z)-N-(3-nitrobenzylidene)naphthalen-1-amine
- N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives
Uniqueness
Naphthalen-2-amine, N-(4-methoxybenzylidene)- is unique due to its specific structural features, such as the presence of the 4-methoxybenzylidene group. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C18H15NO |
---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-naphthalen-2-ylmethanimine |
InChI |
InChI=1S/C18H15NO/c1-20-18-10-6-14(7-11-18)13-19-17-9-8-15-4-2-3-5-16(15)12-17/h2-13H,1H3 |
InChI Key |
ZKRQVKVNBHYPNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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